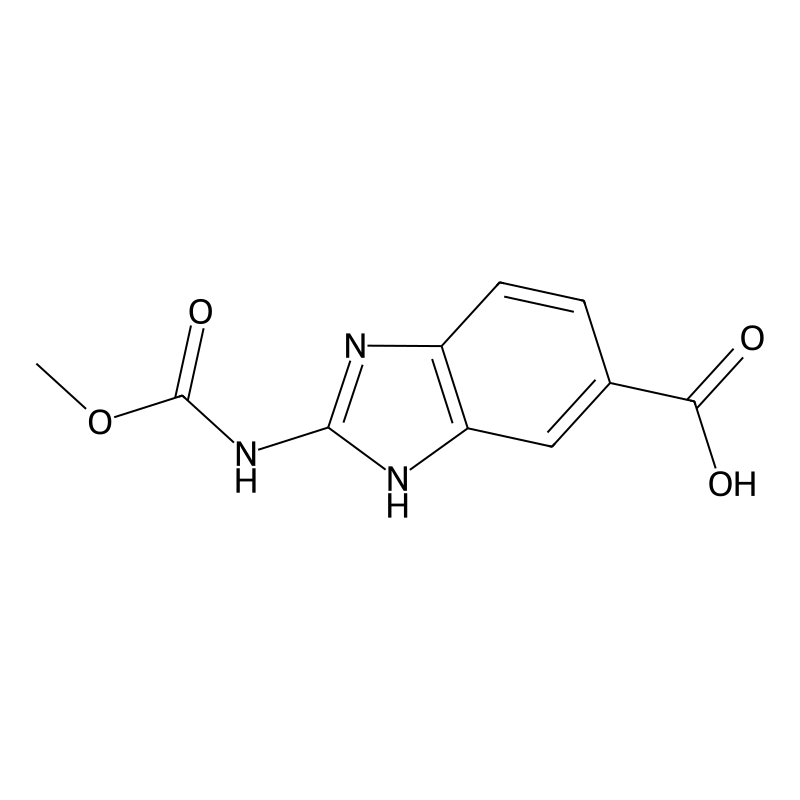2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Identification and Availability:
Structural Similarity:
Further exploration might involve:
- Scientific Literature Review: Conducting a search in scientific databases like PubMed or ScienceDirect using the compound's name or CAS number (65003-40-9) might reveal research articles describing its synthesis, properties, or potential applications.
- Patent Search: Patent databases might uncover inventions or applications mentioning the compound.
2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₀H₉N₃O₄. It features a benzoimidazole core, which is a bicyclic structure containing both benzene and imidazole rings. This compound is characterized by the presence of a methoxycarbonylamino group and a carboxylic acid functional group, contributing to its potential biological activity and chemical reactivity. The compound is notable for its role in various
The chemical reactivity of 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid can be attributed to its functional groups:
- Acid-Base Reactions: The carboxylic acid group can donate protons, making it useful in acid-base chemistry.
- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in synthetic organic chemistry.
These reactions make it versatile for synthesizing derivatives that may exhibit enhanced biological properties.
Research indicates that compounds related to 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid exhibit various biological activities, including:
- Antitumor Activity: Similar benzoimidazole derivatives have shown potential as anticancer agents, particularly against breast cancer cell lines .
- Antimicrobial Properties: Some studies suggest that benzoimidazole derivatives possess antimicrobial activity, making them candidates for further exploration in pharmaceuticals .
The specific biological activities of 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid require further investigation to establish its efficacy and mechanisms of action.
The synthesis of 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid typically involves several steps:
- Formation of the Benzoimidazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups: The methoxycarbonyl and amino groups can be introduced via nucleophilic substitution or other organic transformations.
- Purification: The final product is often purified using recrystallization or chromatography techniques.
Specific methodologies may vary based on the desired yield and purity of the compound.
2-Methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid has potential applications in:
- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting various diseases.
- Chemical Research: Its unique structure makes it valuable for studying chemical reactivity and interactions in organic synthesis.
Interaction studies involving 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid focus on understanding how this compound interacts with biological targets, such as enzymes or receptors. These studies often employ techniques like:
- Molecular Docking: To predict binding affinities and orientations with target proteins.
- In Vitro Assays: To assess the biological activity against specific cell lines or pathogens.
Such studies are crucial for elucidating the mechanisms underlying its potential therapeutic effects.
Several compounds share structural similarities with 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid. Here are a few notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-benzimidazole-5-carboxylic acid | Lacks methoxycarbonyl group | Antimicrobial, anticancer |
| 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid | Contains phenyl substitution | Potent anti-breast cancer agent |
| 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid | Contains methoxyphenethyl group | Antileukemic |
These compounds highlight the unique structural features of 2-methoxycarbonylamino-3H-benzoimidazole-5-carboxylic acid while also illustrating the diverse biological activities exhibited by benzoimidazole derivatives.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








